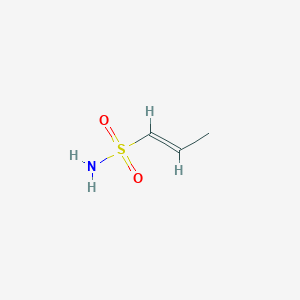

Prop-1-ene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prop-1-ene-1-sulfonamide is an organosulfur compound with the molecular formula C3H7NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (SO2NH2). Sulfonamides have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Prop-1-ene-1-sulfonamide can be synthesized through the reaction of prop-1-ene with sulfonamide precursors. One common method involves the oxidative coupling of thiols and amines, which allows for the direct formation of sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves the use of sulfonyl chlorides and amines. The reaction is carried out in the presence of organic or inorganic bases to facilitate the formation of the sulfonamide bond . This method is widely used due to its simplicity and high yield.

Analyse Des Réactions Chimiques

Types of Reactions

Prop-1-ene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Applications De Recherche Scientifique

While the search results do not focus solely on the applications of "Prop-1-ene-1-sulfonamide," they do provide information regarding synthesis, preparation, and applications of related sulfonamides and sultones, which can be relevant to understanding the potential uses of the target compound.

Synthesis and Preparation

- 1,3-Prop-1-ene Sultone: A method for producing 1,3-prop-1-ene-sultone, which is used as an electrolyte in secondary lithium batteries, has been developed to simplify chemical synthesis . The method uses economical aryl sulfonyl chlorine with reagents like Bromodan, NBS (N-Bromosuccinimide), or NCS (N-Chlorosuccinimide) for a simple and safe reaction process, producing high-purity 1,3-prop-1-ene sultone without special purification . The process is industrially easy to perform, economical, safe (avoids complex and dangerous reactions), and effective for producing 1,3-prop-1-ene sultone for use in lithium secondary batteries .

- Functionalized α,β-Unsaturated Sulfonamides: A synthesis method has been developed for functionalized α,β-unsaturated sulfonamides via cross-metathesis of vinyl sulfonamides and olefins .

- 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide: A simple, efficient, and general protocol for the dehydrative synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide has been reported .

Applications of Sulfonamides

- Antibacterial Agents: Sulfonamides are an important class of antibiotic drugs effective against gram-positive and certain gram-negative bacteria, including Klebsiella, Salmonella, Escherichia coli, and Enterobacter species . They are used in treating tonsillitis, septicemia, meningococcal meningitis, bacillary dysentery, and urinary tract infections . Sulfonamides also inhibit some fungi (Pneumocystis carinii) and protozoa (Toxoplasma, Coccidia) .

- Inhibitory Properties: Sulfonamide derivatives can possess inhibitory properties against MEK enzymes and are of therapeutic value .

- Bioactive Compounds: Certain sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

- Natural Product Research: Natural products containing sulfonamide groups are significant in scientific research and technological innovation .

Specific Sulfonamide Derivatives

- (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and related compounds are known to possess inhibitory properties against MEK enzymes and are of therapeutic value .

- Sulfamethazine (SMZ) is used in veterinary medicine as an antibacterial compound to treat livestock diseases, such as gastrointestinal and respiratory tract infections .

- Sulfadiazine (SDZ) is used with pyrimethamine to treat toxoplasmosis in warm-blooded animals .

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of prop-1-ene-1-sulfonamide involves its interaction with specific molecular targets. For example, in antibacterial applications, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is necessary for bacterial growth and replication . By inhibiting this enzyme, this compound effectively prevents bacterial proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfanilamide: Another sulfonamide with similar antibacterial properties.

Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

Uniqueness

Prop-1-ene-1-sulfonamide is unique due to its specific structural features and reactivityAdditionally, its synthesis through environmentally friendly methods adds to its appeal in industrial applications .

Propriétés

Formule moléculaire |

C3H7NO2S |

|---|---|

Poids moléculaire |

121.16 g/mol |

Nom IUPAC |

(E)-prop-1-ene-1-sulfonamide |

InChI |

InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2+ |

Clé InChI |

YKRLMZKCVQTOAZ-NSCUHMNNSA-N |

SMILES isomérique |

C/C=C/S(=O)(=O)N |

SMILES canonique |

CC=CS(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.